molecular formula C13H9Cl2NO B177152 4-chloro-N-(3-chlorophenyl)benzamide CAS No. 2447-96-3

4-chloro-N-(3-chlorophenyl)benzamide

Cat. No.: B177152
CAS No.: 2447-96-3
M. Wt: 266.12 g/mol
InChI Key: ACBJKFUXTGAULL-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chlorophenyl)benzamide is an organic compound with the molecular formula C13H9Cl2NO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chlorophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in a polar aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with various functional groups replacing the chlorine atoms.

    Reduction: Corresponding amine derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

4-chloro-N-(3-chlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chlorophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)benzamide
  • N-(4-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

4-chloro-N-(3-chlorophenyl)benzamide is unique due to the specific positioning of the chlorine atoms on the benzene rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(3-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBJKFUXTGAULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323834
Record name 4-chloro-N-(3-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2447-96-3
Record name 4-Chloro-N-(3-chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2447-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 404960
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC404960
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-N-(3-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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